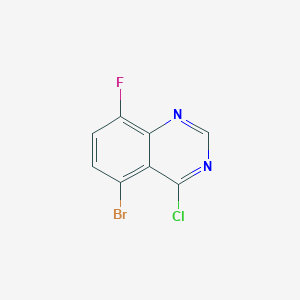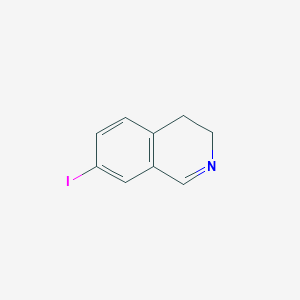
3-(Furan-2-ylmethyl)-1-methylquinazoline-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Furan-2-ylmethyl)-1-methylquinazoline-2,4(1H,3H)-dione is a heterocyclic compound that features a quinazoline core structure with a furan ring attached via a methylene bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-ylmethyl)-1-methylquinazoline-2,4(1H,3H)-dione typically involves the reaction of 2-aminobenzamide with furan-2-carbaldehyde under acidic conditions. The reaction proceeds through a cyclization process to form the quinazoline ring. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
3-(Furan-2-ylmethyl)-1-methylquinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The quinazoline ring can be reduced to form dihydroquinazoline derivatives.
Substitution: The methylene bridge can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
科学的研究の応用
3-(Furan-2-ylmethyl)-1-methylquinazoline-2,4(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Materials Science: The compound is explored for its use in organic electronics and as a building block for the synthesis of novel polymers.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.
作用機序
The mechanism of action of 3-(Furan-2-ylmethyl)-1-methylquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to the suppression of cancer cell growth and proliferation.
類似化合物との比較
Similar Compounds
Quinazoline Derivatives: Compounds like 4-anilinoquinazoline and 2-phenylquinazoline share a similar core structure but differ in their substituents.
Furan Derivatives: Compounds such as furan-2-carboxylic acid and 2-furylmethanol have a furan ring but lack the quinazoline core.
Uniqueness
3-(Furan-2-ylmethyl)-1-methylquinazoline-2,4(1H,3H)-dione is unique due to the presence of both the quinazoline and furan rings, which confer distinct chemical and biological properties
特性
CAS番号 |
531504-02-6 |
|---|---|
分子式 |
C14H12N2O3 |
分子量 |
256.26 g/mol |
IUPAC名 |
3-(furan-2-ylmethyl)-1-methylquinazoline-2,4-dione |
InChI |
InChI=1S/C14H12N2O3/c1-15-12-7-3-2-6-11(12)13(17)16(14(15)18)9-10-5-4-8-19-10/h2-8H,9H2,1H3 |
InChIキー |
MXWCPZDFWPJAPK-UHFFFAOYSA-N |
正規SMILES |
CN1C2=CC=CC=C2C(=O)N(C1=O)CC3=CC=CO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-hydroxy-2-propyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11857760.png)










![2-Iodobenzo[d]oxazol-4-amine](/img/structure/B11857848.png)


